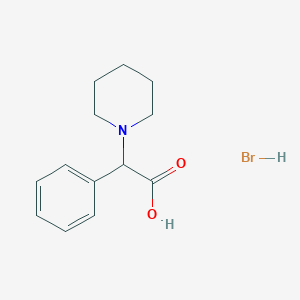
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide is an organic compound with the molecular formula C13H17NO2·HBr It is a derivative of 2-Phenyl-2-(piperidin-1-yl)acetic acid, where the hydrobromide salt form enhances its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-(piperidin-1-yl)acetic acid can be synthesized through the reaction of piperidine with benzoyl chloride in the presence of an organic solvent. The intermediate product is then hydrolyzed to yield the target compound . The hydrobromide salt form is obtained by reacting the free acid with hydrobromic acid.
Industrial Production Methods
Industrial production of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(piperidin-1-yl)acetic acid: The parent compound without the hydrobromide salt.
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: A similar compound with a different salt form.
Piperidine derivatives: Various derivatives with modifications on the piperidine ring or phenyl group
Uniqueness
2-Phenyl-2-(piperidin-1-yl)acetic acid hydrobromide is unique due to its specific hydrobromide salt form, which enhances its solubility and stability compared to its parent compound. This makes it more suitable for certain applications, particularly in pharmaceutical formulations and industrial processes.
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetic acid;hydrobromide |
InChI |
InChI=1S/C13H17NO2.BrH/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14;/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16);1H |
InChI Key |
DENIRWZWSJFSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


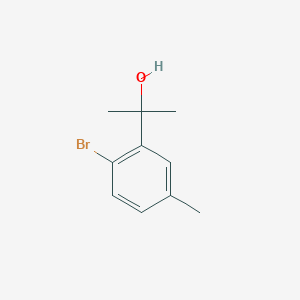
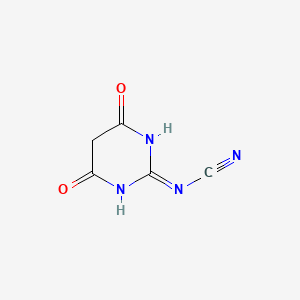
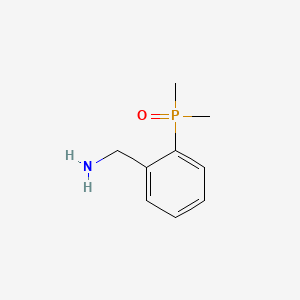
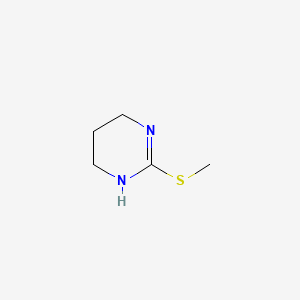
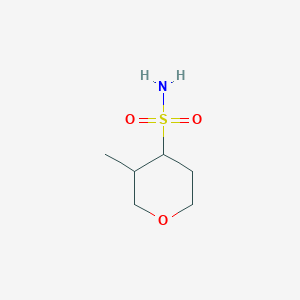
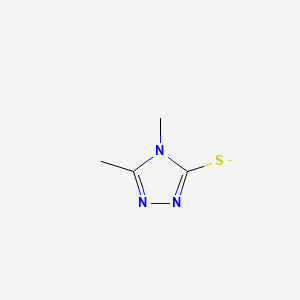
![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)
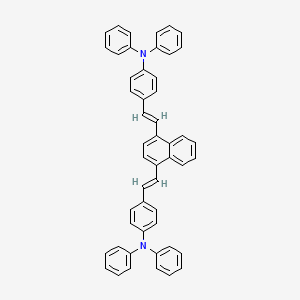
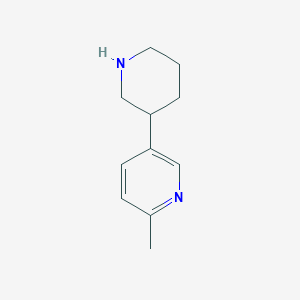
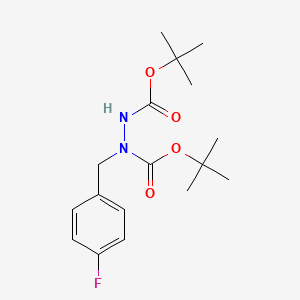
![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
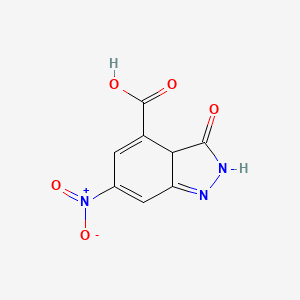
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
